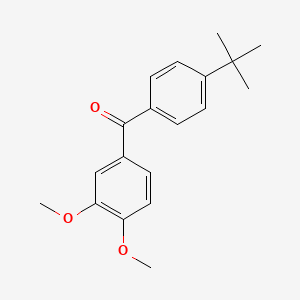

4-Tert-butyl-3',4'-dimethoxybenzophenone

Overview

Description

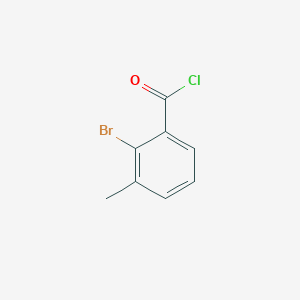

Synthesis Analysis

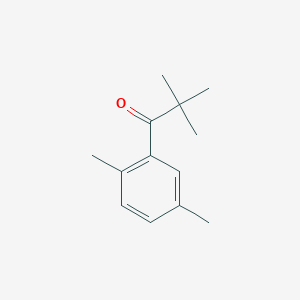

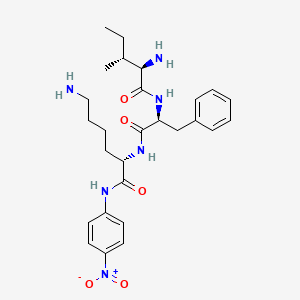

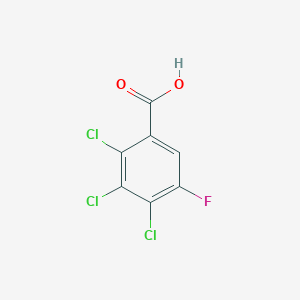

The synthesis of compounds related to 4-Tert-butyl-3',4'-dimethoxybenzophenone involves various strategies. For instance, an aromatic bishalide containing tert-butyl groups was synthesized through the reaction of tert-butylisophthaloyl chloride with fluorobenzene, which could be polymerized to form poly(arylene ether ketone)s . Another related synthesis involves the use of tert-butyl nitrite as a nitrosation reagent and oxidant in the Pd(ii)-catalyzed decarboxylative acylation of anilines with α-oxocarboxylic acids to produce 2-aminobenzophenones . These methods could potentially be adapted for the synthesis of 4-Tert-butyl-3',4'-dimethoxybenzophenone by choosing appropriate starting materials and reaction conditions.

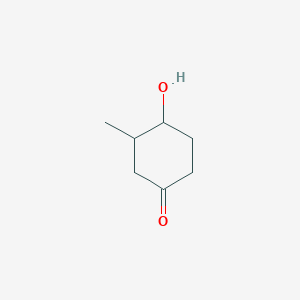

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and methoxy groups has been characterized in several studies. For example, the crystal structure of a related compound, 1,4-bis(4-phthalimidophenoxy)-2,5-di-tert-butylbenzene, shows strong intermolecular interactions and good packing ability . Another study on 5-tert-butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone) reveals non-coplanar benzene rings and an intramolecular O–H···O hydrogen bond, which could be relevant for understanding the structure of 4-Tert-butyl-3',4'-dimethoxybenzophenone .

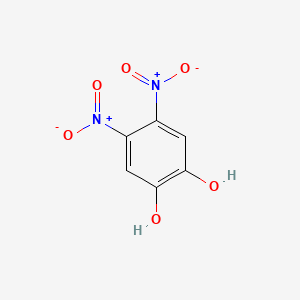

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and methoxy substituted compounds includes various reactions. For instance, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol through bromination and subsequent oxidation . The mechanism of hydroperoxide decomposition by a cyclic phosphite derived from tert-butyl groups has also been studied, indicating the potential antioxidant activity of such compounds .

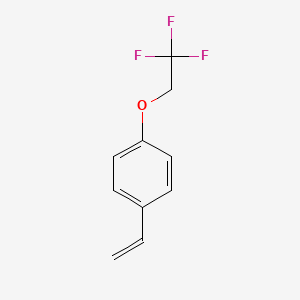

Physical and Chemical Properties Analysis

The introduction of tert-butyl side groups in polyimides results in low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . Similarly, the presence of tert-butyl groups in poly(arylene ether ketone)s affects their physical, thermal, mechanical, and adhesion properties . These findings suggest that 4-Tert-butyl-3',4'-dimethoxybenzophenone may also exhibit unique physical and chemical properties due to the presence of tert-butyl and methoxy groups.

Scientific Research Applications

Catalytic Hydroborations

4-Tert-butyl-3',4'-dimethoxybenzophenone, by virtue of its structural components, finds relevance in catalytic processes such as hydroborations. For instance, the catalytic hydroboration of alkenes has been facilitated by the use of bulky dioxaborocine derivatives, highlighting the importance of bulky tert-butyl groups in enhancing reaction efficiency and product selectivity (Hunter et al., 2011).

Synthesis and Magnetism in Tetranuclear and Pentanuclear Compounds

The compound also plays a role in the synthesis of complex molecular structures, such as tetranuclear and pentanuclear compounds of rare-earth metals. These compounds exhibit unique magnetic properties, which are critical for advancements in material science and magnetic applications (Yadav et al., 2015).

Development of Polyamides

In polymer science, derivatives of 4-tert-butylcatechol, which share structural similarities with 4-Tert-butyl-3',4'-dimethoxybenzophenone, are utilized in the synthesis of polyamides with exceptional thermal stability and solubility. These materials have potential applications in advanced engineering and electronics due to their high glass transition temperatures and thermal degradation resistance (Hsiao et al., 2000).

Antioxidant Behavior in Polyolefin Elastomers

The antioxidant behavior of polyolefin elastomers, grafted with unsaturated hindered phenol esters derived from compounds structurally related to 4-Tert-butyl-3',4'-dimethoxybenzophenone, demonstrates the compound's potential in enhancing the thermal stability and longevity of polymeric materials. This research underscores the importance of phenolic structures in the development of advanced antioxidant systems (Manteghi et al., 2016).

properties

IUPAC Name |

(4-tert-butylphenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-19(2,3)15-9-6-13(7-10-15)18(20)14-8-11-16(21-4)17(12-14)22-5/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELAVICYRMCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558636 | |

| Record name | (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-3',4'-dimethoxybenzophenone | |

CAS RN |

116412-95-4 | |

| Record name | (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

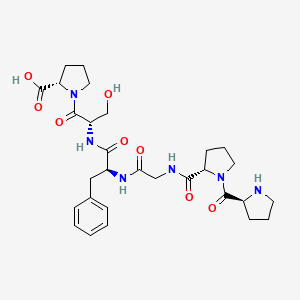

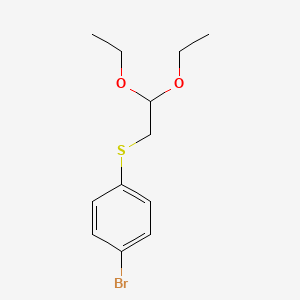

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)

![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)

![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)